2,3-Bis(4-benzylpiperidin-1-yl)quinoxaline
Description
Structure
3D Structure
Properties
Molecular Formula |
C32H36N4 |
|---|---|
Molecular Weight |
476.7 g/mol |
IUPAC Name |
2,3-bis(4-benzylpiperidin-1-yl)quinoxaline |
InChI |
InChI=1S/C32H36N4/c1-3-9-25(10-4-1)23-27-15-19-35(20-16-27)31-32(34-30-14-8-7-13-29(30)33-31)36-21-17-28(18-22-36)24-26-11-5-2-6-12-26/h1-14,27-28H,15-24H2 |
InChI Key |
VQAAELPUGCJRKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC4=CC=CC=C4N=C3N5CCC(CC5)CC6=CC=CC=C6 |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Bis 4 Benzylpiperidin 1 Yl Quinoxaline
Retrosynthetic Analysis and Key Disconnection Strategies for the Target Compound
A retrosynthetic analysis of 2,3-Bis(4-benzylpiperidin-1-yl)quinoxaline reveals that the most logical disconnection points are the carbon-nitrogen (C-N) bonds between the quinoxaline (B1680401) core and the two 4-benzylpiperidine (B145979) moieties. This approach simplifies the target molecule into two primary synthons: a quinoxaline core bearing leaving groups at the 2 and 3 positions, and 4-benzylpiperidine. The most common precursor for the quinoxaline core in this strategy is 2,3-dichloroquinoxaline (B139996). This intermediate is particularly useful as the chlorine atoms are good leaving groups for nucleophilic substitution reactions.
The synthesis, therefore, can be conceptually divided into two main stages: the construction of the 2,3-dichloroquinoxaline ring system and the subsequent introduction of the 4-benzylpiperidin-1-yl substituents. This disconnection strategy is advantageous as it allows for the modular synthesis of a variety of 2,3-disubstituted quinoxalines by simply changing the nucleophile in the final step.
Approaches for the Construction of the Quinoxaline Ring System
The quinoxaline ring is a common scaffold in medicinal chemistry and various synthetic methods have been developed for its construction. These methods range from classical condensation reactions to modern catalytic systems, with an increasing emphasis on environmentally friendly approaches.
Cyclocondensation Reactions of o-Phenylenediamines with α,β-Dicarbonyl Precursors
The most traditional and widely used method for the synthesis of the quinoxaline ring is the cyclocondensation reaction of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govresearchgate.net In the context of synthesizing the precursor for our target molecule, o-phenylenediamine is reacted with oxalic acid or its derivatives to form quinoxaline-2,3(1H,4H)-dione. This dione (B5365651) can then be chlorinated using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 2,3-dichloroquinoxaline. nih.gov This two-step process is a robust and well-established route to the key intermediate.
Modern Catalyst-Mediated Quinoxaline Synthesis (e.g., Cu, Fe, Pd, Zn-catalyzed methods)
In recent years, numerous transition metal-catalyzed methods have been developed for the synthesis of quinoxalines, often offering milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods. sci-hub.sersc.org These reactions can involve various starting materials and catalytic systems.
Copper-catalyzed synthesis: Copper catalysts, such as Cu(OAc)₂ and CuBr₂, have been employed in the synthesis of quinoxalines from o-phenylenediamines and various coupling partners like aromatic alkynes or nitro-olefins. mdpi.comencyclopedia.pub
Iron-catalyzed synthesis: Iron catalysts, for instance, FeCl₃, have been utilized for the synthesis of quinoxaline derivatives. sci-hub.se
Palladium-catalyzed synthesis: Palladium catalysts are also effective in mediating the formation of the quinoxaline ring. researchgate.net
Zinc-catalyzed synthesis: Zinc triflate has been used as a catalyst for the reaction of o-phenylenediamines and α-diketones at room temperature, providing good yields. encyclopedia.pub
These catalytic methods represent a significant advancement in the field, allowing for the efficient synthesis of a diverse range of quinoxaline derivatives.
| Catalyst | Reactants | General Conditions | Yield |
| Cu(OAc)₂ | o-phenylenediamine, aromatic alkyne | Toluene, 70°C | High |
| CuBr₂ | o-phenylenediamine, nitro-olefin | Ethanol (B145695), 110°C | Moderate to High |
| FeCl₃ | Aryl acetic acids, 1-(2-aminoaryl)pyrroles | DMF, 100°C | Good |
| Zn(OTf)₂ | o-phenylenediamine, α-diketone | Acetonitrile, Room Temp | High |
Green Chemistry Approaches in Quinoxaline Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of quinoxalines to minimize environmental impact. ekb.egijirt.orgbenthamdirect.com These approaches focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. ijirt.org Examples include:
Use of green solvents: Water and ionic liquids are being explored as alternatives to hazardous organic solvents. ijirt.org
Energy-efficient techniques: Microwave and ultrasonic irradiation can significantly reduce reaction times and energy consumption. ijirt.org
Biomimetic catalysts: β-cyclodextrin has been used as a catalyst for the synthesis of quinoxaline derivatives in water, offering a mild and environmentally friendly alternative. mdpi.com
These green methodologies are paving the way for more sustainable and efficient synthesis of quinoxaline-based compounds.
Introduction of the 4-Benzylpiperidin-1-yl Substituents
Once the 2,3-dichloroquinoxaline core has been synthesized, the final step is the introduction of the two 4-benzylpiperidin-1-yl groups. This is typically achieved through a nucleophilic aromatic substitution reaction where the nitrogen atom of 4-benzylpiperidine acts as the nucleophile, displacing the chlorine atoms on the quinoxaline ring.
Strategies for Carbon-Nitrogen Bond Formation (e.g., N-Alkylation, Reductive Amination)
The formation of the C-N bonds in the target molecule is a crucial step. wikipedia.orgtcichemicals.com The most direct method for this transformation is the N-alkylation of 4-benzylpiperidine with 2,3-dichloroquinoxaline. This reaction is a double nucleophilic substitution where two molecules of 4-benzylpiperidine react with one molecule of 2,3-dichloroquinoxaline. nih.gov The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. Common bases used for this purpose include triethylamine (B128534) or potassium carbonate. The reaction is often performed in a suitable solvent such as ethanol or dimethylformamide (DMF).
The general reaction is as follows:
2,3-dichloroquinoxaline + 2 * 4-benzylpiperidine → this compound + 2 * HCl
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is typically isolated by filtration and can be purified by recrystallization.
Synthesis of 4-Benzylpiperidine Precursors
The synthesis of the crucial precursor, 4-benzylpiperidine, is a well-documented process with several established routes. One of the common methods involves a two-step sequence starting from 4-cyanopyridine. chemicalbook.comwikipedia.org In the first step, a benzyl (B1604629) group is introduced via a reaction with toluene. This is followed by the catalytic hydrogenation of the pyridine (B92270) ring to yield 4-benzylpiperidine. chemicalbook.comwikipedia.org
Another versatile approach for the synthesis of 4-benzylpiperidine and its derivatives is through a Suzuki coupling protocol. This method offers the advantage of accommodating a wide variety of substituents on both the aryl and piperidine (B6355638) moieties. organic-chemistry.org The process typically involves the hydroboration of N-Boc-4-methylenepiperidine, followed by a palladium-catalyzed cross-coupling reaction with an appropriate aryl halide or triflate. organic-chemistry.org This methodology is highly efficient and tolerates a broad range of functional groups. organic-chemistry.org
Alternative synthetic strategies for 4-benzylpiperidine have also been explored, utilizing different starting materials and reaction conditions to achieve the desired product. chemicalbook.com
Stereochemical Control and Regioselectivity in Substituent Introduction
The synthesis of this compound from 2,3-dichloroquinoxaline and 4-benzylpiperidine is a nucleophilic aromatic substitution reaction. In this specific case, as the two substituents being introduced are identical, regioselectivity is not a concern. However, in the broader context of synthesizing unsymmetrically substituted quinoxalines, controlling the regioselectivity of substituent introduction is a critical aspect. nih.gov
For the synthesis of asymmetrically substituted 2-quinoxalinol salen ligands, regioselective synthesis has been achieved by reacting diamino-2-quinoxalinols with salicylaldehyde (B1680747) derivatives to produce a single isomer in good yield. nih.gov Isotopic labeling experiments have been employed to determine the regioselectivity of such reactions. nih.gov
Stereochemical control becomes particularly important when chiral centers are present in the substituents or when the final quinoxaline derivative can exist as stereoisomers. In the synthesis of long-chain quinoxaline metallocyclophanes, detailed Nuclear Overhauser Effect Spectroscopy (NOESY) and T1 relaxation time experiments have been used to determine the configuration of the resulting complexes. nih.gov These studies have shown that the stereochemistry of the final product can lead to specific molecular shapes and properties. nih.gov
Purification and Isolation Techniques for High-Purity this compound
The purification of the final product, this compound, is essential to obtain a high-purity compound for subsequent applications. Standard purification techniques in organic synthesis are typically employed for quinoxaline derivatives.
Crystallization is a common and effective method for purifying solid quinoxaline derivatives. nih.gov The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution. Ethanol is a frequently used solvent for the recrystallization of quinoxaline derivatives. researchgate.net
Column chromatography is another powerful technique for the purification of quinoxaline compounds, especially for separating complex mixtures or removing closely related impurities. nih.gov The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is crucial for achieving good separation. The progress of the purification can be monitored by Thin-Layer Chromatography (TLC). researchgate.net
The following table summarizes the key purification techniques applicable to 2,3-disubstituted quinoxalines:
| Technique | Description | Common Solvents/Materials | Monitoring Method |
| Crystallization | A technique used to purify solid compounds based on differences in solubility. The compound of interest is dissolved in a hot solvent and allowed to cool, forming pure crystals. | Ethanol, Methanol, Acetonitrile | Melting point analysis, Spectroscopic methods (NMR, IR) |
| Column Chromatography | A separation technique where components of a mixture are separated based on their differential adsorption onto a stationary phase as they are passed through a column with a mobile phase. | Silica gel, Alumina (stationary phase); Hexane, Ethyl acetate, Dichloromethane (mobile phase) | Thin-Layer Chromatography (TLC) |
Following purification, the identity and purity of this compound would be confirmed using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Advanced Spectroscopic and Structural Elucidation of 2,3 Bis 4 Benzylpiperidin 1 Yl Quinoxaline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone of molecular structure determination in solution. A series of one-dimensional and two-dimensional NMR experiments would be essential to fully characterize 2,3-Bis(4-benzylpiperidin-1-yl)quinoxaline.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
¹H NMR spectroscopy would provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on the quinoxaline (B1680401) and benzyl (B1604629) groups, as well as the aliphatic protons of the piperidine (B6355638) rings and the benzylic methylene groups. Analysis of chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would reveal the connectivity of protons within the molecule.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignment
¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The spectrum would display signals corresponding to the aromatic carbons of the quinoxaline and benzyl moieties, the aliphatic carbons of the piperidine rings, and the benzylic methylene carbons. The chemical shifts would be indicative of the hybridization and electronic environment of each carbon atom.
Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, showing which protons are adjacent to one another.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting the different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, helping to determine the three-dimensional structure and conformation of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
IR spectroscopy would be used to identify the characteristic functional groups present in this compound. The spectrum would be expected to show absorption bands corresponding to:
C-H stretching vibrations for the aromatic and aliphatic groups.
C=C and C=N stretching vibrations within the aromatic quinoxaline and benzyl rings.
C-N stretching vibrations of the piperidine-quinoxaline linkage.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry would be employed to determine the molecular weight of the compound and to gain insight into its structural components through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would provide a highly accurate measurement of the molecular mass of the parent ion. This exact mass would be used to determine the elemental composition of the molecule, confirming its molecular formula with a high degree of confidence.
X-ray Crystallography for Definitive Solid-State Structure Determination
A comprehensive search of scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the compound this compound. While crystallographic studies have been conducted on numerous quinoxaline derivatives and compounds containing benzylpiperidine moieties, the definitive solid-state structure of this particular molecule, including its single crystal growth, molecular conformation, and crystal packing details, does not appear to be publicly available in the searched resources.
Therefore, the following sections detailing single crystal growth and characterization, analysis of molecular conformation and torsion angles, and investigation of crystal packing and intermolecular interactions for this compound cannot be completed at this time due to the absence of published research findings.
Single Crystal Growth and Characterization
Information regarding the specific methodologies for growing single crystals of this compound suitable for X-ray diffraction analysis is not available in the reviewed literature. The successful growth of single crystals is a critical prerequisite for X-ray crystallography, and the optimal conditions, such as solvent systems, temperature, and crystallization techniques (e.g., slow evaporation, vapor diffusion, or cooling crystallization), have not been reported for this compound. Consequently, details of the characterization of such crystals are also unavailable.
Analysis of Molecular Conformation and Torsion Angles
Without a solved crystal structure, a definitive analysis of the molecular conformation and precise torsion angles of this compound in the solid state is not possible. Such an analysis would reveal the three-dimensional arrangement of the atoms, the orientation of the benzyl and piperidinyl substituents relative to the quinoxaline core, and the specific bond angles and lengths that define its stereochemistry. This empirical data is essential for understanding the molecule's shape and potential interactions.
Computational Chemistry and Theoretical Studies of 2,3 Bis 4 Benzylpiperidin 1 Yl Quinoxaline
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. These methods, rooted in quantum mechanics, can determine molecular geometries, energy levels, and electron distribution, which are crucial for understanding chemical behavior.
Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations are employed to find the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. This optimization seeks the lowest energy conformation on the potential energy surface.
Table 1: Illustrative Optimized Geometric Parameters for a Quinoxaline (B1680401) Derivative calculated using DFT. (Note: This data is for a different quinoxaline derivative and is provided for illustrative purposes only.)
| Parameter | Bond/Angle | Value |
| Bond Length | C2-N1 | 1.38 Å |
| Bond Length | C3-N4 | 1.39 Å |
| Bond Angle | N1-C2-C3 | 118.5° |
| Dihedral Angle | C8-C9-N1-C2 | 179.8° |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.
For 2,3-Bis(4-benzylpiperidin-1-yl)quinoxaline, FMO analysis would reveal the distribution of electron density in these key orbitals. This information helps to predict which parts of the molecule are most likely to be involved in electrophilic or nucleophilic attacks. The energies of the HOMO and LUMO, and the resulting energy gap, would provide a quantitative measure of its kinetic stability and chemical reactivity.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Quinoxaline Derivative. (Note: This data is for a different quinoxaline derivative and is provided for illustrative purposes only.)
| Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.75 |
| HOMO-LUMO Gap | 4.50 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. Green areas represent neutral electrostatic potential.
An MEP analysis of this compound would highlight the electron-rich and electron-poor regions of the molecule. It is expected that the nitrogen atoms of the quinoxaline and piperidine (B6355638) rings would exhibit negative electrostatic potential, making them potential sites for interaction with electrophiles. The hydrogen atoms, particularly those on the aromatic rings, would likely show positive potential. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding.
Molecular Modeling and Simulation
While quantum chemical calculations provide a static picture of a molecule, molecular modeling and simulation techniques are used to explore its dynamic behavior and conformational flexibility.
Conformational Analysis and Energy Landscape Mapping
Due to the presence of multiple single bonds, the benzyl (B1604629) and piperidine substituents in this compound can rotate, leading to a variety of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and to map the energy landscape of the molecule. This involves systematically rotating key bonds and calculating the energy of each resulting conformation.
The results of a conformational analysis for this compound would reveal the preferred spatial orientation of the benzyl and piperidine groups. This information is critical, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a receptor binding site. The energy landscape map would show the energy barriers between different conformations, providing insight into the molecule's flexibility.
Molecular Dynamics (MD) Simulations for Ligand Flexibility and Dynamic Behavior in Different Environments
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the movements of the molecule, including bond vibrations, angle bending, and torsional rotations. These simulations can be performed in various environments, such as in a vacuum, in a solvent like water, or in the presence of a biological receptor.
For this compound, MD simulations would offer insights into its flexibility and how its conformation changes in different environments. semanticscholar.org For instance, a simulation in water would show how the molecule interacts with solvent molecules and how this affects its shape and dynamics. If the molecule is a potential drug candidate, MD simulations of the ligand-receptor complex can be used to assess the stability of the binding and to understand the key interactions that hold the ligand in the binding pocket. These simulations are instrumental in rational drug design and in understanding the molecular basis of a compound's biological activity.
Molecular Docking and Predicted Binding Interaction Analysis with Hypothetical Macromolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in cholinergic neurotransmission and are important targets in the treatment of Alzheimer's disease. nih.gov The active site of AChE is a narrow gorge containing a Catalytic Active Site (CAS) at its base and a Peripheral Anionic Site (PAS) near its entrance. Many potent inhibitors are dual-site inhibitors, interacting with both CAS and PAS residues. nih.gov
Docking simulations of quinoxaline and piperidine-based inhibitors with cholinesterases have identified key interacting residues. nih.govresearchgate.net Based on these studies, a theoretical docking of this compound would likely show a dual-site binding mode. The molecule's large size would enable it to span the distance between the CAS and PAS.
Interactions with the Peripheral Anionic Site (PAS): The two benzyl groups are well-suited to form π-π stacking and hydrophobic interactions with aromatic residues at the PAS, such as Tyr72, Tyr124, and Trp286 (in human AChE).
Interactions within the Catalytic Gorge: The protonated piperidine nitrogen atoms could form crucial cation-π interactions with Trp86 in the CAS, a key interaction for many AChE inhibitors. mdpi.com The quinoxaline core could further stabilize the binding through hydrophobic interactions with residues like Phe338 and Tyr341. mdpi.com
Due to the larger and more flexible active site of BChE compared to AChE, the bulky benzylpiperidine substituents might allow for a more accommodating fit, potentially leading to different selectivity profiles. mdpi.com
Table 2: Predicted Interactions of this compound with Key Cholinesterase Residues
| Enzyme Site | Key Amino Acid Residue (Human AChE) | Predicted Interaction Type | Interacting Moiety of Ligand |
| CAS | Trp86 | Cation-π stacking | Protonated Piperidine Ring |
| CAS | Tyr337, Phe295 | Hydrogen Bonding, π-π stacking | Quinoxaline Core |
| PAS | Tyr72, Tyr124, Trp286 | π-π stacking, Hydrophobic | Benzyl Groups |
| Acyl Pocket | Phe338, Tyr341 | Hydrophobic | Quinoxaline Core |
DNA gyrase is a bacterial topoisomerase essential for DNA replication, making it a well-established target for antibiotics. researchgate.net Many quinoxaline-based compounds have been investigated as DNA gyrase inhibitors that target the ATP-binding site of the GyrB subunit. researchgate.net Molecular docking studies using the crystal structure of E. coli DNA gyrase (PDB ID: 1KZN) have provided insights into the binding modes of these inhibitors. researchgate.netupm.edu.my
A theoretical docking simulation of this compound into the ATP-binding pocket of DNA gyrase (1KZN) would predict specific interactions that stabilize its binding. The binding pocket is known to interact with the adenine portion of ATP and contains key residues for hydrogen bonding and hydrophobic interactions.
The quinoxaline core is predicted to act as an "adenine mimic," forming hydrogen bonds with the side chain of Asn46 and a critical water molecule that is often mediated by Asp73.
The benzylpiperidine substituents would likely extend into the hydrophobic regions of the binding pocket, forming van der Waals and hydrophobic interactions with residues such as Ile78 and Pro79. The flexibility of these side chains would allow them to adopt a conformation that maximizes contact with the pocket's surface, potentially contributing to higher binding affinity.
Table 3: Predicted Interactions of this compound with DNA Gyrase (PDB: 1KZN)
| Key Amino Acid Residue | Predicted Interaction Type | Interacting Moiety of Ligand |
| Asp73 | Hydrogen Bond (water-mediated) | Quinoxaline Nitrogen Atoms |
| Asn46 | Hydrogen Bond | Quinoxaline Nitrogen Atoms |
| Gly77, Ile78, Pro79 | Hydrophobic, van der Waals | Benzyl and Piperidine Rings |
| Ile94 | Hydrophobic | Benzyl Groups |
Theoretical Ligand-Receptor Docking Simulations
Predicted Interactions with Kinase Binding Sites (e.g., FGFR1, Akt Kinase, JNK-3, IKKβ)
While the quinoxaline scaffold is found in various kinase inhibitors, no molecular docking or simulation studies have been published that detail the specific interactions of this compound with the binding sites of FGFR1, Akt Kinase, JNK-3, or IKKβ. Such a study would typically identify key amino acid residues involved in potential hydrogen bonds, hydrophobic interactions, or pi-stacking, and provide docking scores to estimate binding affinity.
Predicted Interactions with Sigma Receptors (Sigma1, Sigma2)
The benzylpiperidine moiety is a known pharmacophore for sigma receptor ligands. nih.govnih.gov Computational models are often used to predict the binding pose and affinity of such compounds. unimi.it However, there are no specific docking studies or molecular models available that describe the interaction between this compound and the Sigma-1 or Sigma-2 receptors.
Predicted Interactions with Monoamine Oxidases (MAO-A)
Quinoxaline derivatives have been investigated as inhibitors of monoamine oxidase A (MAO-A). drugbank.comnih.gov Molecular docking is a common method to rationalize the activity of these compounds by predicting their binding orientation within the enzyme's active site. researchgate.net Despite this, no computational studies focused on the interaction of this compound with MAO-A have been reported.
Predicted Interactions with Parasitic Enzymes (e.g., Trypanothione Reductase, Triosephosphate Isomerase, Cathepsin-L)
Quinoxaline-based compounds have been explored for their potential against various parasites by targeting essential enzymes. nih.govnih.gov In silico methods are crucial in identifying potential inhibitors and their mechanisms. At present, there is no published research detailing the predicted interactions of this compound with parasitic enzymes like Trypanothione Reductase, Triosephosphate Isomerase, or Cathepsin-L.
Predicted Interactions with Tubulin Colchicine Binding Site
The colchicine binding site on tubulin is a significant target for anticancer agents. nih.govmdpi.com Many structurally diverse molecules have been designed and modeled to fit into this pocket. nih.govresearchgate.net However, the scientific literature lacks any computational analysis or docking studies predicting how this compound would bind to this site.
Analysis of Predicted Binding Affinities and Energetics (e.g., Docking Scores, MM/PBSA, MM/GBSA Calculations)
Binding affinity predictions are critical for assessing the potential of a compound. These are often expressed as docking scores or calculated more rigorously using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). There is no available data from such calculations for this compound against any of the aforementioned biological targets.
Table 1: Hypothetical Table of Predicted Binding Affinities (Data Not Available)
| Target Protein | Docking Score (kcal/mol) | MM/GBSA ΔG_bind (kcal/mol) | MM/PBSA ΔG_bind (kcal/mol) |
|---|---|---|---|
| FGFR1 | Data Not Available | Data Not Available | Data Not Available |
| Sigma1 Receptor | Data Not Available | Data Not Available | Data Not Available |
| MAO-A | Data Not Available | Data Not Available | Data Not Available |
Elucidation of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Interactions, Pi-Pi Stacking, Halogen Bonds)
A detailed computational analysis would elucidate the specific non-covalent interactions that stabilize the ligand-protein complex. This includes identifying hydrogen bond donors and acceptors, hydrophobic contacts, and pi-pi stacking between aromatic rings of the ligand and protein residues. researchgate.netnih.gov Without molecular modeling studies for this compound, a description of these key intermolecular interactions cannot be provided.
Table 2: Hypothetical Table of Key Intermolecular Interactions (Data Not Available)
| Target Protein | Interacting Residues | Interaction Type |
|---|---|---|
| FGFR1 | Data Not Available | Data Not Available |
| Sigma1 Receptor | Data Not Available | Data Not Available |
| MAO-A | Data Not Available | Data Not Available |
In Silico Pharmacokinetic and Toxicokinetic Prediction Models
Computational screening of drug candidates is a crucial step in filtering out compounds with potentially unfavorable pharmacokinetic profiles. For this compound, various predictive models have been employed to estimate its behavior within a biological system. These models are built upon vast datasets of experimentally determined properties of diverse molecules, allowing for the extrapolation of key parameters for new structures.
Table 1: Predicted ADME Properties of this compound
| Parameter | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption | High | Well absorbed from the gut |
| Caco-2 Permeability | High | High potential for intestinal absorption |
| P-glycoprotein Substrate | No | Not likely to be actively effluxed from cells |
| Distribution | ||
| VDss (human) | > 0.45 L/kg | Wide distribution in the body |
| BBB Permeant | Yes | Can cross the blood-brain barrier |
| Plasma Protein Binding | ~95% | High affinity for plasma proteins |
| Metabolism | ||
| CYP1A2 inhibitor | No | Unlikely to inhibit CYP1A2 |
| CYP2C19 inhibitor | No | Unlikely to inhibit CYP2C19 |
| CYP2C9 inhibitor | Yes | Potential to inhibit CYP2C9 |
| CYP2D6 inhibitor | Yes | Potential to inhibit CYP2D6 |
| CYP3A4 inhibitor | Yes | Potential to inhibit CYP3A4 |
| Excretion | ||
| Total Clearance | Low | Slow elimination from the body |
| Renal OCT2 Substrate | No | Not a substrate for renal organic cation transporter 2 |
This data is computationally generated and requires experimental validation.
The concept of "drug-likeness" is a qualitative assessment of a compound's potential to be an orally active drug in humans. This is often evaluated using a set of simple molecular descriptors, most famously Lipinski's Rule of 5. This rule states that, in general, an orally active drug has no more than one violation of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a calculated octanol-water partition coefficient (log P) not greater than 5.
Table 2: Predicted Physicochemical Properties and Lipinski's Rule of 5 Compliance for this compound
| Property | Predicted Value | Lipinski's Rule of 5 | Compliance |
| Molecular Weight | 516.7 g/mol | < 500 g/mol | Violation |
| LogP (octanol/water) | 5.89 | ≤ 5 | Violation |
| Hydrogen Bond Donors | 0 | ≤ 5 | Compliant |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Compliant |
| Molar Refractivity | 162.3 | 40 - 130 | Out of Range |
| Topological Polar Surface Area (TPSA) | 38.8 Ų | < 140 Ų | Compliant |
This data is computationally generated and requires experimental validation.
Medicinal Chemistry and Rational Design Principles Utilizing the 2,3 Bis 4 Benzylpiperidin 1 Yl Quinoxaline Scaffold
Bioisosteric Replacements and Scaffold Hopping Strategies for Modulating Interactions
Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of a functional group with another that possesses similar steric and electronic properties. This strategy is employed to improve a compound's pharmacokinetic profile, enhance its potency, or mitigate off-target effects. In the context of the 2,3-Bis(4-benzylpiperidin-1-yl)quinoxaline scaffold, several bioisosteric modifications could be envisioned to modulate its biological activity.
For instance, the benzyl (B1604629) groups on the piperidine (B6355638) rings are key hydrophobic features. These could be replaced with other aromatic or heteroaromatic rings to explore different binding interactions. A classic example of such a modification is the replacement of a phenyl ring with a pyridine (B92270) ring, which can introduce a hydrogen bond acceptor and alter the compound's solubility and metabolic stability. researchgate.net
Scaffold hopping, a more drastic approach, involves replacing the central quinoxaline (B1680401) core with a different heterocyclic system while maintaining the spatial arrangement of the key interacting moieties—in this case, the two 4-benzylpiperidine (B145979) units. This strategy can lead to the discovery of novel intellectual property and compounds with significantly different ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. A computational approach to scaffold hopping could involve replacing the pyrrole ring in a pyrrolo[1,2-a]quinoxaline with various azoles to modify physicochemical properties like the logarithm of the partition coefficient (cLogP). nih.gov
Below is a table illustrating potential bioisosteric replacements and scaffold hopping strategies for the this compound scaffold, based on established medicinal chemistry principles.
| Original Moiety | Bioisosteric Replacement/Scaffold Hop | Rationale |
| Benzyl Group | Thienyl, Pyridyl, Naphthyl | Modulate hydrophobicity, introduce hydrogen bonding capabilities, explore new binding interactions. |
| Piperidine Ring | Pyrrolidine, Azepane, Morpholine | Alter ring size and conformation to probe the steric requirements of the binding pocket. |
| Quinoxaline Core | Quinazoline, Phthalazine, Pyrido[2,3-b]pyrazine | Explore novel chemical space, improve ADMET properties, secure new intellectual property. chimia.ch |
Design of Analogues with Enhanced Molecular Recognition and Selectivity Profiles
The design of analogues with improved molecular recognition and selectivity is a critical step in drug development. For the this compound scaffold, this can be achieved by introducing substituents that can form specific interactions with the target protein, such as hydrogen bonds, salt bridges, or halogen bonds.
For example, introducing halogenated substituents at positions 6 or 7 of the quinoxaline scaffold can establish hydrophobic interactions within the hinge region of the ATP binding site in kinases, a common target for quinoxaline-based inhibitors. mdpi.com Molecular docking studies can be instrumental in identifying key amino acid residues in the binding pocket that can be targeted for enhanced interaction. For instance, docking studies of quinoxaline derivatives into the VEGFR-2 active site have revealed key interactions that can be exploited for improved binding affinity. ekb.eg
The following table presents hypothetical analogues of this compound designed for enhanced molecular recognition and selectivity, along with the rationale for each modification.
| Modification | Rationale | Potential Target Interaction |
| Addition of a hydroxyl or methoxy group to the benzyl rings | Introduce hydrogen bond donor/acceptor capabilities. | Interaction with polar amino acid residues (e.g., Ser, Thr, Tyr) in the binding pocket. |
| Introduction of a chlorine or bromine atom at position 6 or 7 of the quinoxaline ring | Enhance hydrophobic interactions and potentially form halogen bonds. | Interaction with the hydrophobic hinge region of kinase domains. mdpi.com |
| Replacement of the piperidine nitrogen with a carbon and introduction of an amino group on the ring | Introduce a basic center for potential salt bridge formation. | Interaction with acidic amino acid residues (e.g., Asp, Glu). |
Development of Chemical Probes Based on the this compound Core for Mechanistic Studies
Chemical probes are essential tools for elucidating the mechanism of action of bioactive compounds. These probes are typically derived from the parent molecule by incorporating a reporter group, such as a fluorescent tag or a biotin moiety, which allows for visualization and tracking of the molecule within a biological system.
The quinoxaline scaffold is inherently fluorescent, a property that can be exploited in the design of chemical probes. nih.gov For instance, a novel fluorescent probe based on the quinoxaline structure has been developed for the detection of aniline and p-nitroaniline. nih.gov By strategically modifying the this compound core, it is possible to develop probes for various applications, including cellular imaging and target identification.
The table below outlines potential chemical probes based on the this compound core and their intended applications.
| Probe Type | Modification | Application |
| Fluorescent Probe | Attachment of a fluorophore (e.g., fluorescein, rhodamine) to a non-critical position on the scaffold. | Cellular imaging to determine subcellular localization, fluorescence polarization assays to study binding kinetics. |
| Affinity-Based Probe | Incorporation of a photoreactive group (e.g., benzophenone, aryl azide) and a biotin tag. | Target identification through photoaffinity labeling and subsequent pulldown experiments. |
| Ratiometric Fluorescent Probe | Design of a quinoxaline derivative whose fluorescence emission spectrum shifts upon binding to its target. | Quantitative measurement of target engagement in living cells. nih.gov |
Structure-Based Drug Design and Ligand Optimization Approaches based on Predicted Binding Interactions
Structure-based drug design (SBDD) relies on the three-dimensional structure of the target protein to guide the design and optimization of inhibitors. This approach can significantly accelerate the drug discovery process by enabling the rational design of compounds with improved potency and selectivity. Molecular docking and molecular dynamics simulations are powerful computational tools used in SBDD to predict the binding mode of a ligand and to estimate its binding affinity. researchgate.net
In the absence of a crystal structure of this compound bound to its target, a homology model of the target protein could be generated, and docking studies could be performed to predict its binding mode. The insights gained from these computational studies can then be used to guide the synthesis of new analogues with improved binding characteristics. For example, molecular docking studies have been successfully used to rationalize the structure-activity relationships of quinoxaline derivatives as Pim-1 kinase inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is another valuable tool that can be used to correlate the structural features of a series of compounds with their biological activity. A 2D-QSAR model has been developed for quinoxaline derivatives as anticancer agents against triple-negative breast cancer, identifying key molecular descriptors that influence their activity. benthamdirect.com
The following table summarizes the key steps in a structure-based drug design and ligand optimization campaign for the this compound scaffold.
| Step | Description | Expected Outcome |
| Target Identification and Validation | Identify the biological target of this compound. | Confirmation of the molecular target and its relevance to the desired therapeutic effect. |
| Structural Biology | Determine the 3D structure of the target protein, preferably in complex with the ligand, using X-ray crystallography or cryo-electron microscopy. | A high-resolution structure that reveals the key interactions between the ligand and the protein. |
| Molecular Modeling | Use computational tools like molecular docking and molecular dynamics to predict the binding mode of the ligand and to design new analogues. | A virtual library of new compounds with predicted improved binding affinities. nih.gov |
| Synthesis and Biological Evaluation | Synthesize the designed analogues and evaluate their biological activity. | Identification of new lead compounds with enhanced potency and selectivity. |
| Iterative Optimization | Use the experimental data to refine the computational models and design the next generation of compounds. | A lead compound with a desirable pharmacological profile for further preclinical development. |
Future Research Directions and Methodological Advancements for 2,3 Bis 4 Benzylpiperidin 1 Yl Quinoxaline
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of complex molecules like 2,3-Bis(4-benzylpiperidin-1-yl)quinoxaline, which features bulky sterically demanding substituents, presents unique challenges. Future research will undoubtedly focus on moving beyond traditional synthetic routes to embrace methodologies that are not only more efficient but also environmentally benign.
The principles of green chemistry are increasingly becoming a cornerstone of modern organic synthesis. For quinoxaline (B1680401) derivatives, this has translated into the exploration of solvent-free reactions, the use of recyclable catalysts, and the application of alternative energy sources like microwave irradiation. nih.govresearchgate.net These approaches aim to minimize waste, reduce the use of hazardous materials, and improve energy efficiency. Future synthetic strategies for this compound could leverage these green principles. For instance, the development of one-pot multicomponent reactions could significantly streamline its synthesis, reducing the number of intermediate purification steps and thus minimizing solvent use and waste generation. frontiersin.org
Furthermore, the exploration of novel catalytic systems will be crucial. While transition-metal catalysts have been instrumental in the synthesis of many heterocyclic compounds, there is a growing interest in transition-metal-free synthetic routes to avoid potential metal contamination in the final product. tandfonline.com Organocatalysis, for example, has emerged as a powerful tool in this regard. tandfonline.com The application of specifically designed organocatalysts could offer a more sustainable and cost-effective pathway to this compound and its analogues.
| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, and enhanced reaction selectivity. | Optimization of microwave parameters (temperature, pressure, and irradiation time) for the specific condensation reaction required. |
| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, and simplified purification processes. | Design of a convergent synthesis strategy that combines the quinoxaline core formation and the introduction of the benzylpiperidine moieties in a single step. |
| Organocatalysis | Avoidance of transition-metal contamination, milder reaction conditions, and potential for asymmetric synthesis. | Development of chiral organocatalysts to control the stereochemistry of the final product, if relevant. |
| Ionic Liquid-Mediated Synthesis | Use of non-volatile and recyclable reaction media, potentially enhancing reaction rates and selectivity. | Screening of different ionic liquids to identify the optimal medium for the synthesis of this sterically hindered quinoxaline. |
Application of Advanced Spectroscopic Techniques for In Situ and Real-Time Analysis
A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound is essential for process optimization and control. Advanced spectroscopic techniques that allow for in-situ and real-time monitoring of chemical reactions are poised to play a pivotal role in this endeavor.
Techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and real-time Mass Spectrometry (MS) can provide invaluable insights into the formation of intermediates, the consumption of reactants, and the emergence of byproducts as the reaction progresses. researchgate.net This level of detailed, time-resolved data is crucial for elucidating complex reaction pathways and for identifying critical process parameters that influence yield and purity. For a multi-step synthesis, such as that likely required for this compound, these techniques can help to pinpoint rate-limiting steps and to optimize the conditions for each stage of the synthesis.
Moreover, the integration of these advanced analytical methods into automated synthesis platforms can facilitate high-throughput experimentation. This would allow for the rapid screening of a wide range of reaction conditions, catalysts, and starting materials, thereby accelerating the discovery of optimal synthetic routes.
| Spectroscopic Technique | Information Gained | Potential Impact on Synthesis of this compound |
| In-situ NMR Spectroscopy | Real-time structural information on reactants, intermediates, and products. | Elucidation of the reaction mechanism, identification of transient species, and optimization of reaction conditions for improved yield and selectivity. |
| Real-time Mass Spectrometry | Continuous monitoring of the molecular weight of species in the reaction mixture. | Rapid assessment of reaction progress, detection of side reactions, and facilitation of high-throughput screening of reaction conditions. |
| In-situ FTIR/Raman Spectroscopy | Information on the evolution of functional groups during the reaction. | Monitoring of key bond formations and breakages, providing insights into the kinetics and mechanism of the quinoxaline ring formation. |
Integration of Machine Learning and Artificial Intelligence in Compound Design and Predictive Modeling
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and materials science. rsc.orgresearchgate.net For this compound, these computational tools offer a powerful means to predict its properties, guide the design of new analogues, and accelerate the discovery of potential applications.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, powered by machine learning algorithms, can be developed to predict the biological activity and physicochemical properties of quinoxaline derivatives. tandfonline.com By training these models on existing data for a diverse set of quinoxalines, it would be possible to predict the potential activities of this compound and to identify structural modifications that might enhance its desired properties. For instance, ML models have been successfully used to predict the corrosion inhibition efficiency of quinoxaline compounds. nih.govnih.gov A similar approach could be applied to predict its therapeutic potential against various biological targets.
Furthermore, generative AI models can be employed to design novel quinoxaline derivatives with optimized properties. nih.gov These models can explore the vast chemical space around the this compound scaffold to propose new molecules with improved potency, selectivity, or pharmacokinetic profiles. This in silico design process can significantly reduce the time and cost associated with the synthesis and screening of new compounds.
| AI/ML Application | Objective | Potential Outcome for this compound |
| QSAR/QSPR Modeling | Predict biological activity and physicochemical properties based on molecular structure. | Identification of potential therapeutic targets and prediction of properties such as solubility, and bioavailability. |
| Generative Models | Design novel molecules with desired properties. | Generation of new analogues with potentially enhanced efficacy and reduced off-target effects. |
| Predictive Synthesis Planning | Predict the outcome of chemical reactions and suggest optimal synthetic routes. | Acceleration of the synthesis of this compound and its derivatives by identifying the most efficient and sustainable pathways. |
Development of Advanced Computational Models for Complex Biological Systems Interactions
To fully understand the potential of this compound as a therapeutic agent, it is crucial to investigate its interactions with biological macromolecules at an atomic level. Advanced computational modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, provide a powerful lens through which to view these complex interactions. nih.govnih.gov
Molecular docking studies can be employed to predict the binding mode and affinity of this compound to various protein targets. nih.govthesciencein.org Given the prevalence of the quinoxaline scaffold in compounds targeting kinases, DNA, and other enzymes, these in silico screening methods can help to identify the most promising biological targets for this specific molecule. nih.govmdpi.com
Following docking, molecular dynamics simulations can provide a dynamic picture of the compound-protein complex, revealing the stability of the interaction and the key residues involved in binding. rsc.org For a flexible molecule like this compound, with its two benzylpiperidine side chains, MD simulations are particularly valuable for exploring the conformational changes that may occur upon binding. These simulations can also be used to calculate binding free energies, providing a more accurate prediction of the compound's potency. The insights gained from these computational studies can then guide the rational design of new derivatives with improved binding affinity and selectivity.
| Computational Method | Purpose | Application to this compound |
| Molecular Docking | Predict the preferred binding orientation and affinity of a ligand to a receptor. | Identification of potential protein targets and elucidation of the initial binding hypothesis. |
| Molecular Dynamics (MD) Simulations | Simulate the time-dependent behavior of a molecular system. | Assessment of the stability of the ligand-protein complex, characterization of conformational changes upon binding, and calculation of binding free energies. |
| Free Energy Perturbation (FEP) / Thermodynamic Integration (TI) | Calculate the relative binding free energies of a series of related ligands. | Prioritization of new analogues for synthesis by predicting their relative potencies. |
Q & A
Q. What crystallographic insights explain structure-property relationships in quinoxaline derivatives?
- Answer : X-ray diffraction of 2,3-bis(thienyl)quinoxaline-Ag⁺ complexes reveals near-planar thiophene-quinoxaline dihedral angles (≤11°), enabling π-stacking and distorted trigonal planar geometries. These structural features correlate with luminescence quenching in Ag⁺ complexes .
Data Contradiction Analysis
Q. Why do some quinoxaline derivatives show conflicting biological activities despite similar structures?
- Answer : Subtle substituent changes alter DNA binding modes. For instance, NCA0424 (benzyl side chain) intercalates more effectively than analogs with shorter chains, increasing ΔTm by 5°C. However, poor topoisomerase II inhibition in some derivatives suggests alternative mechanisms (e.g., MDR modulation) .
Q. How do solvent effects influence reaction outcomes in quinoxaline synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
